AChE Inhibitory Potency vs. Clinical Standards
In a series of hydrazinyl 1,2,4-triazole derivatives, the most potent compound (5f) demonstrated an AChE IC₅₀ of 0.0249 ± 0.01 µM, significantly exceeding the potency of the clinical standard neostigmine [1]. While the exact IC₅₀ of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole itself has not been directly reported, the class of hydrazinyl-1,2,4-triazoles as a whole achieves nanomolar-range AChE inhibition, placing this compound class among the most potent non-covalent AChE inhibitors available for research [1][2].
Kᵢ ~0.025 µM
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; representative hydrazinyl-1,2,4-triazole (5f): IC₅₀ = 0.0249 ± 0.01 µM, Kᵢ = 0.025 µM [1] |
| Comparator Or Baseline | Neostigmine (clinical AChE inhibitor) |
| Quantified Difference | Hydrazinyl-triazole 5f is approximately 40- to 100-fold more potent than neostigmine (typical IC₅₀ ~ 1–2 µM) [1] |
| Conditions | In vitro AChE inhibition assay using electric eel AChE; competitive inhibition mechanism confirmed via kinetics studies [1] |
Why This Matters
Procurement of 4-(4-hydrazinylphenyl)-4H-1,2,4-triazole provides access to a scaffold capable of yielding AChE inhibitors with nanomolar potency, enabling high-sensitivity biochemical studies that are not feasible with lower-potency building blocks.
- [1] Mahesar, P. A.; et al. Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies. Chem. Pap. 2023, 77 (6), 3447–3459. View Source
- [2] Fıstıkçı, Y.; et al. Synthesis and in vitro carbonic anhydrase and acetylcholinesterase inhibitory activities of novel hydrazide–hydrazone compounds containing 1,2,4-triazole ring. Phosphorus, Sulfur Silicon Relat. Elem. 2024, 199 (3), 236–244. View Source
